molecular formula C25H22ClN3OS B2479326 N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1207009-80-0

N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2479326
CAS RN: 1207009-80-0
M. Wt: 447.98
InChI Key: FTINFFFQKVASJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide, also known as CTI, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CTI is a small molecule that belongs to the class of imidazole-based compounds and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in animal models.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide has also been shown to reduce oxidative stress and protect against neurotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide is its low toxicity and high selectivity for cancer cells. N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide has also shown good bioavailability and pharmacokinetic properties in animal studies. However, one of the limitations of N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide. One area of interest is the development of more efficient synthesis methods for N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide and its derivatives. Another area of interest is the optimization of N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide for specific disease indications, such as cancer or neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide and its potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide in human patients.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide involves a multi-step process that includes the condensation of 4-chloroaniline with p-tolualdehyde, followed by the formation of the imidazole ring through cyclization with thiourea. The final step involves the introduction of the acetamide group through acetylation.

Scientific Research Applications

N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide has also been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. In addition, N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide has shown neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3OS/c1-17-3-7-19(8-4-17)23-15-27-25(29(23)22-13-5-18(2)6-14-22)31-16-24(30)28-21-11-9-20(26)10-12-21/h3-15H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTINFFFQKVASJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide

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